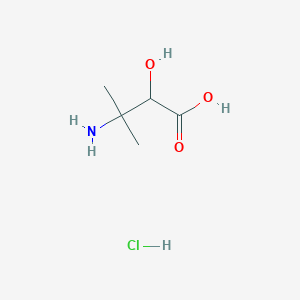
3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is a non-proteinogenic L-alpha-amino acid and a hydroxy-L-valine . This compound is known for its role as a fungal metabolite and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride involves several stepsThe reaction conditions typically involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and reagents like potassium tert-butoxide in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield primary amines .
Scientific Research Applications
3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a fungal metabolite and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Amino-2-hydroxy-3-methylbutanoic acid hydrochloride can be compared with other similar compounds such as:
3-Hydroxy-2-methylbutanoic acid: A structural derivative of butyric acid with similar functional groups.
2-Hydroxy-3-methylbutanoic acid: A structural analog with a hydroxy group at a different position.
These compounds share some similarities in their chemical structure but differ in their specific functional groups and positions, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C5H12ClNO3 |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
3-amino-2-hydroxy-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(2,6)3(7)4(8)9;/h3,7H,6H2,1-2H3,(H,8,9);1H |
InChI Key |
VACJIGQUPQTMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


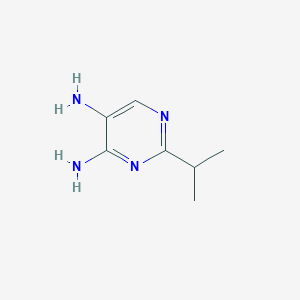

![1-(Morpholinomethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14867260.png)




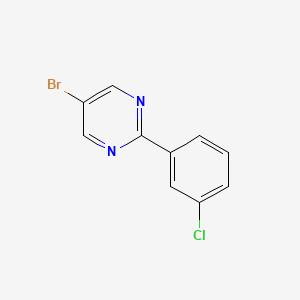


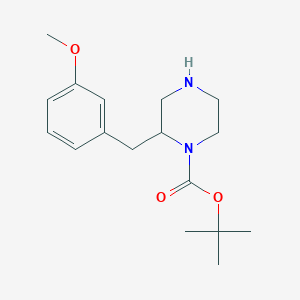
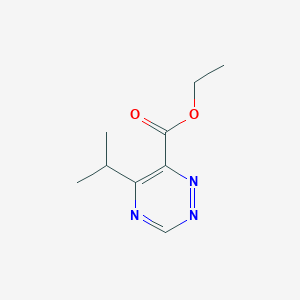
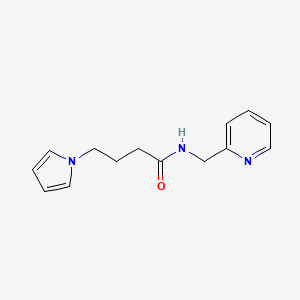
![(2S)-2-(deuteriomethyl)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14867340.png)
